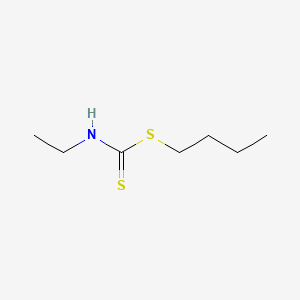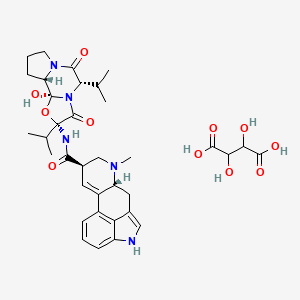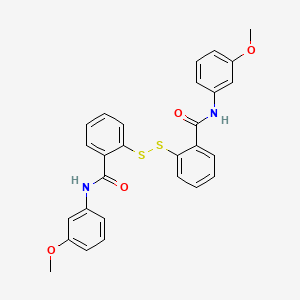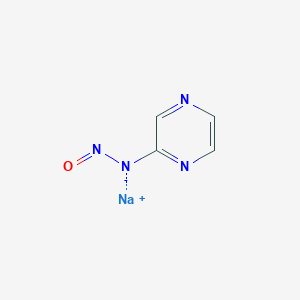
1,10-Decanediol dinitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-Decanediol dinitrate is an organic compound derived from 1,10-decanediol It is a nitrate ester, characterized by the presence of two nitrate groups attached to the terminal hydroxyl groups of the decanediol molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
1,10-Decanediol dinitrate can be synthesized through the nitration of 1,10-decanediol. The process typically involves the reaction of 1,10-decanediol with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective formation of the dinitrate ester.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful handling of nitrating agents and the use of reactors designed to manage the exothermic nature of the nitration reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1,10-Decanediol dinitrate undergoes various chemical reactions, including:
Oxidation: The nitrate groups can be oxidized to form nitro compounds.
Reduction: The nitrate groups can be reduced to form the corresponding amines.
Substitution: The nitrate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,10-Decanediol dinitrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential biological activity and effects on cellular processes.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of materials with specific properties, such as plasticizers and stabilizers.
Mechanism of Action
The mechanism of action of 1,10-decanediol dinitrate involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation and neurotransmission. The compound’s effects are mediated through the activation of guanylate cyclase and the subsequent increase in cyclic guanosine monophosphate (cGMP) levels.
Comparison with Similar Compounds
Similar Compounds
- 1,6-Hexanediol dinitrate
- 1,8-Octanediol dinitrate
- 1,9-Nonanediol dinitrate
Comparison
1,10-Decanediol dinitrate is unique due to its longer carbon chain compared to similar compounds like 1,6-hexanediol dinitrate and 1,8-octanediol dinitrate
Properties
CAS No. |
3457-97-4 |
|---|---|
Molecular Formula |
C10H22N2O6+2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
hydroxy-[10-[hydroxy(oxo)azaniumyl]oxydecoxy]-oxoazanium |
InChI |
InChI=1S/C10H22N2O6/c13-11(14)17-9-7-5-3-1-2-4-6-8-10-18-12(15)16/h1-10H2,(H,13,14)(H,15,16)/q+2 |
InChI Key |
KXIQQWZHBDIURO-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCO[N+](=O)O)CCCCO[N+](=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


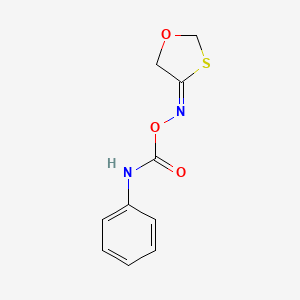
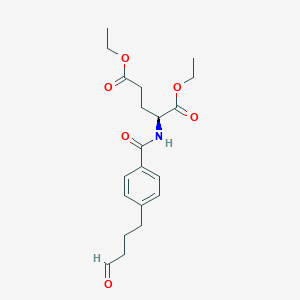

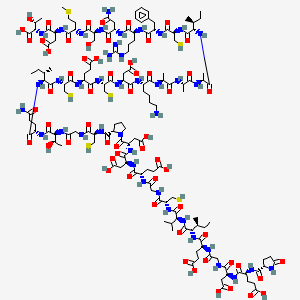

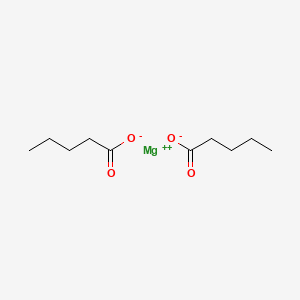

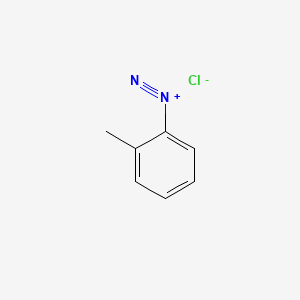
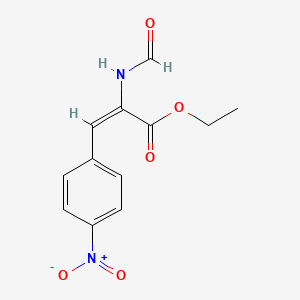
![(1R,3S,6R,9R,13S,14R,19E,25R)-13-hydroxy-6,14,26-trimethylspiro[2,5,11,17,24-pentaoxapentacyclo[23.2.1.03,9.04,6.09,26]octacosa-19,21-diene-27,2'-oxirane]-12,18,23-trione](/img/structure/B12645961.png)
